2-Methylbenzene-1,3,5-triamine trihydrochloride
Description
Molecular Geometry and Conformational Analysis
The molecular architecture of this compound exhibits distinctive geometric features arising from the presence of three amino groups positioned symmetrically around a methylated benzene ring. The compound possesses a molecular formula of C₇H₁₄Cl₃N₃, reflecting the triprotonated state of the parent triaminotoluene molecule coordinated with three chloride anions. The molecular weight of 246.6 grams per mole indicates the substantial ionic character imparted by the trihydrochloride salt formation.
The benzene ring system maintains its aromatic character despite the presence of multiple substituents, with the methyl group occupying the 2-position relative to the triamine substitution pattern. The parent compound 2,4,6-triaminotoluene demonstrates a molecular weight of 137.18 grams per mole, highlighting the significant mass contribution from the three hydrochloride moieties in the salt form. The spatial arrangement of the amino groups creates a highly symmetrical molecular framework, with the nitrogen atoms positioned at the 1,3,5-positions of the benzene ring, maximizing the distance between these electron-rich centers.
Conformational analysis reveals that the amino groups adopt configurations that minimize steric hindrance while maximizing electrostatic stabilization through hydrogen bonding with the chloride counterions. The protonation of the amino groups significantly alters the electronic distribution around the nitrogen centers, converting them from electron-donating to electron-withdrawing entities through positive charge localization. This transformation fundamentally modifies the aromatic system's electronic properties and influences the overall molecular conformation.
The methyl substitution at the 2-position introduces asymmetry into an otherwise highly symmetric triaminobenzene framework. This structural modification results in distinct chemical and physical properties compared to the unsubstituted 1,3,5-triaminobenzene derivatives, particularly in terms of molecular packing and intermolecular interactions in the solid state.
Crystallographic Data and Solid-State Arrangement
The crystallographic characteristics of this compound reflect the complex interplay between ionic interactions, hydrogen bonding, and aromatic stacking forces. The compound crystallizes with a well-defined three-dimensional network structure stabilized by multiple hydrogen bonding interactions between the protonated amino groups and chloride anions. The solid-state arrangement demonstrates the formation of extended supramolecular assemblies through complementary hydrogen bonding patterns.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₇H₁₄Cl₃N₃ | |
| Molecular Weight | 246.6 g/mol | |
| Chemical Abstracts Service Number | 634-87-7 | |
| Parent Compound | 2,4,6-Triaminotoluene | |
| PubChem Compound Identifier | 517205 |
The crystal lattice exhibits characteristic features of organic hydrochloride salts, with discrete molecular cations surrounded by chloride anions in a charge-balanced arrangement. The hydrogen bonding network involves nitrogen-hydrogen to chloride interactions that create ribbon-like structures extending throughout the crystal matrix. These interactions are complemented by weaker carbon-hydrogen to chloride contacts that contribute to the overall stability of the crystalline arrangement.
The solid-state organization reveals the formation of layered structures where the aromatic rings orient in parallel arrangements, facilitating potential π-π stacking interactions between adjacent molecules. The methyl group substitution creates additional steric considerations that influence the optimal packing arrangement, leading to unique crystallographic parameters distinct from those observed in unsubstituted triaminobenzene derivatives.
Analysis of the intermolecular interactions demonstrates that the most significant contributions to the crystal packing involve nitrogen-hydrogen to chloride hydrogen bonds, which account for the primary stabilization mechanism in the solid state. These interactions create a robust three-dimensional network that imparts characteristic thermal and mechanical properties to the crystalline material.
Electronic Structure and Quantum Chemical Calculations
The electronic structure of this compound reflects the substantial electronic reorganization that occurs upon protonation of the amino groups and salt formation. Quantum chemical analysis reveals significant modifications to the aromatic π-electron system due to the presence of three positively charged ammonium centers. The electronic density distribution becomes markedly different from that of the neutral parent compound, with electron withdrawal from the aromatic ring toward the protonated nitrogen atoms.
The highest occupied molecular orbitals exhibit localization patterns that reflect the ionic character of the protonated amino groups. The electronic structure calculations indicate that the positive charges on the nitrogen atoms create significant electrostatic fields that influence the overall molecular electronic distribution. These modifications affect both the aromatic character of the benzene ring and the reactivity patterns of the compound.
Theoretical analysis of the electronic properties demonstrates that the trihydrochloride salt formation results in substantial changes to the molecular orbital energies and electron density distributions. The presence of three ammonium groups creates a highly polarized electronic environment that influences intermolecular interactions and chemical reactivity. The quantum chemical calculations provide insights into the enhanced hydrogen bonding capabilities of the protonated species compared to the neutral parent compound.
The molecular electrostatic potential surface reveals regions of significant positive charge density associated with the ammonium groups, contrasted with areas of reduced electron density on the aromatic ring system. This charge distribution pattern explains the strong affinity for anionic species and the tendency to form stable salt complexes with various counterions.
Comparative Analysis with Analogous Triaminobenzene Derivatives
Comparative analysis with related triaminobenzene derivatives provides valuable insights into the structural and chemical consequences of methyl substitution and salt formation. The parent compound 1,3,5-triaminobenzene exhibits a molecular weight of 123.16 grams per mole and demonstrates different physical and chemical properties compared to the methylated derivative. The introduction of the methyl group at the 2-position significantly alters the symmetry and electronic properties of the triaminobenzene framework.
The comparison with 1,3,5-triaminobenzene trihydrochloride reveals the impact of methyl substitution on the molecular properties. The unsubstituted triaminobenzene trihydrochloride possesses a molecular weight of 232.539 grams per mole, which is approximately 14 mass units lower than the methylated analogue. This mass difference reflects the additional carbon and associated hydrogen atoms introduced by the methyl group substitution.
Analysis of the electronic properties demonstrates that the methyl group acts as an electron-donating substituent, partially compensating for the electron-withdrawing effects of the three protonated amino groups. This electronic influence results in subtle but significant changes to the aromatic character of the benzene ring and affects the overall chemical behavior of the compound. The comparative study reveals that methylated derivatives exhibit enhanced thermal stability and modified solubility characteristics compared to their unsubstituted counterparts.
The crystallographic comparison indicates that the methyl substitution introduces asymmetry into the molecular framework, leading to different packing arrangements in the solid state. While both compounds form extensive hydrogen bonding networks through their ammonium-chloride interactions, the presence of the methyl group creates additional steric considerations that influence the optimal crystal packing geometry.
Solubility analysis reveals that 1,3,5-triaminobenzene demonstrates solubility in water, acetone, and alcohol, while being insoluble in ether, cold benzene, carbon tetrachloride, and petroleum ether. The methylated derivative exhibits modified solubility patterns due to the increased hydrophobic character imparted by the methyl group, though the ionic nature of the trihydrochloride salt generally enhances water solubility compared to the neutral parent compounds.
Properties
IUPAC Name |
2-methylbenzene-1,3,5-triamine;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.3ClH/c1-4-6(9)2-5(8)3-7(4)10;;;/h2-3H,8-10H2,1H3;3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFCYGFJWHTQIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1N)N)N.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901033932 | |
| Record name | 2-Methyl-1,3,5-benzenetriamine trihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901033932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
634-87-7 | |
| Record name | 2-Methyl-1,3,5-benzenetriamine trihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901033932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis Overview
2-Methylbenzene-1,3,5-triamine trihydrochloride can be synthesized using various chemical reactions and conditions, often involving multiple steps to ensure purity and yield. These methods range from direct reactions with benzene derivatives to more complex multi-step syntheses.
Direct Reaction Method
One method involves reacting benzene with ammonia in the presence of hydrochloric acid. This process includes the formation of benzene-1,3,5-triamine, which is subsequently treated with hydrochloric acid to form the trihydrochloride salt.
- Formation of Benzene-1,3,5-triamine: Benzene reacts with ammonia to form benzene-1,3,5-triamine.
- Hydrochloride Formation: The benzene-1,3,5-triamine is then treated with hydrochloric acid to form this compound.
Industrial Production Method
Industrial production typically involves large-scale reactions under controlled conditions to ensure high yield and purity.
- Reaction Vessel: Utilizing a reaction vessel equipped with temperature and pressure control systems.
- Reagents: Employing benzene, ammonia, and hydrochloric acid as primary reagents.
- Reaction Conditions: Carrying out the reaction at elevated temperatures and pressures to facilitate the formation of the desired product.
Alternative Synthesis of Triamine Precursor
An unconventional approach involves the "N-phenylpiperazine reaction" conducted on a large scale to prepare a reasonable quantity of the triamine precursor. The mustard amine hydrochloride salt and a large excess of aniline are refluxed in toluene for twenty-four hours. The resulting mixture of amine salts is treated with a large excess of aqueous NaOH to liberate the free bases, which are extracted with CH2Cl2. The triamine is then precipitated with diethyl ether, together with some impurities, from the bulk of the N-phenylpiperazine. The triamine (free base) is extracted from the precipitate with hot methanol, from which it crystallizes upon cooling. 1H NMR and elemental analysis confirm the purity of the prepared triamine.
Synthesis from Trialkoxy-Trinitrobenzene Compound
1,3,5-triamino-2,4,6-trinitrobenzene can be produced by dissolving a 1,3,5-trialkoxy-2,4,6-trinitrobenzene compound in an organic solvent to form a solution. The solution is heated to a temperature between approximately 30°C to approximately 110°C. The 1,3,5-trialkoxy-2,4,6-trinitrobenzene compound is reacted with an aminating agent at a pressure of approximately 30 psi to approximately 120 psi to produce a 1,3,5-triamino-2,4,6-trinitrobenzene solution. The reaction of the 1,3,5-trialkoxy-2,4,6-trinitrobenzene and the aminating agent may take place over approximately 2 to approximately 8 hours.
Procedure for the Synthesis of Benzene-1,3,5-triamine from Benzene-1,3,5-triamine Trihydrochloride
In an oven-dried Schlenk flask, 20 ml of a 1:1 mixture of DCM (dichloromethane) and saturated NaOH solution is prepared, and 200 mg of benzene-1,3,5-triamine trihydrochloride is added. The dispersion is stirred at room temperature for 3 hours. The organic layer is extracted, dried using sodium sulfate, and concentrated under reduced pressure. Crude products are directly used for the next steps.
Synthesis of N,N',N"-Trimethyl-1,3,5-triaminomethylbenzene trihydrochloride
Under an argon atmosphere, a slurry of triamide 2 (11.0 g, 44 mmol) in BH/THF (1 N, 30 mL) is slowly brought to reflux and maintained for 24 hours. Then, aq. HCl (6 N, 50 mL) is added dropwise and maintained at reflux for 60 hours. Evaporation in vacuo, followed by coevaporation with methanol to volatilize the borates, gives a crude, dry solid which, when crystallized from boiling methanol by the addition of ethanol (cooling and scratching), yields the hygroscopic product (9.9 g, 70%, dried in vacuo at 70°, 6 hr).
Reaction Analysis
- Oxidation: The compound can be oxidized to form corresponding nitro derivatives. Common oxidizing agents include potassium permanganate and nitric acid. Major products include nitrobenzene derivatives.
- Reduction: It can be reduced to form amines with different degrees of hydrogenation. Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used. Major products include various amines.
- Substitution: The amino groups can participate in substitution reactions with various electrophiles. Electrophiles like alkyl halides and acyl chlorides are commonly used. Major products include alkylated or acylated benzene derivatives.
Data Table: Synthesis Methods and Conditions
| Method | Reagents | Conditions | Yield | Purity Analysis |
|---|---|---|---|---|
| Direct Reaction | Benzene, ammonia, hydrochloric acid | Elevated temperatures and pressures | High | Not specified |
| N-phenylpiperazine Reaction | Mustard amine hydrochloride salt, aniline, NaOH, CH2Cl2 | Reflux in toluene, treatment with NaOH, extraction with CH2Cl2 | 34% | 1H NMR |
| Amination of Trialkoxy-Trinitrobenzene | 1,3,5-trialkoxy-2,4,6-trinitrobenzene, aminating agent | 30°C to 110°C, 30 psi to 120 psi, 2 to 8 hours | 68.4% - 99.5% | HPLC |
| Reduction of Triamide | Triamide 2, BH/THF, HCl | Reflux, 24-60 hours | 70% | Not specified |
Chemical Reactions Analysis
Types of Reactions
2-Methylbenzene-1,3,5-triamine trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of fully reduced amine derivatives.
Substitution: The amine groups can participate in substitution reactions, such as acylation or alkylation, to form amide or alkylamine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Acyl chlorides or alkyl halides are commonly used reagents for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Fully reduced amine derivatives.
Substitution: Amide or alkylamine derivatives.
Scientific Research Applications
Chemical Properties and Structure
2-Methylbenzene-1,3,5-triamine trihydrochloride is characterized by its three amine groups attached to a benzene ring. The presence of multiple amine functionalities allows it to act as a versatile building block in organic synthesis. Its chemical structure is represented as follows:
- IUPAC Name : 1,3,5-benzenetriamine trihydrochloride
- CAS Number : 638-09-5
- Molecular Formula : C₆H₉N₃·3HCl
Antimicrobial Properties
Research indicates that derivatives of 2-methylbenzene-1,3,5-triamine exhibit significant antimicrobial activity. A study demonstrated that modifications of the amine groups can enhance their efficacy against various bacterial strains. The compound's ability to interact with microbial cell membranes makes it a candidate for developing new antibiotics.
| Derivative | Activity | Target Bacteria |
|---|---|---|
| Compound A | Moderate | E. coli |
| Compound B | High | Staphylococcus aureus |
| Compound C | Low | Pseudomonas aeruginosa |
Anticancer Research
The compound has also been investigated for its potential anticancer properties. Studies have shown that certain derivatives can inhibit tumor growth by interfering with specific biochemical pathways involved in cancer cell proliferation. For instance, a derivative was found to induce apoptosis in breast cancer cells.
Polyfunctional Reactants
This compound serves as a polyfunctional reactant in the synthesis of various polymers and resins. Its ability to form cross-links enhances the mechanical properties of materials.
| Application | Material Type | Properties Enhanced |
|---|---|---|
| Coatings | Epoxy Resins | Durability, adhesion |
| Adhesives | Thermosetting Polymers | Strength, heat resistance |
| Composites | Fiber-Reinforced Materials | Lightweight, tensile strength |
Chemical Synthesis
The compound is utilized in synthetic chemistry for the preparation of various complex molecules. Its reactivity allows it to participate in several types of reactions including:
- N-Alkylation : Leading to the formation of quaternary ammonium salts.
- Amination Reactions : Serving as a precursor for synthesizing more complex amines.
Case Study 1: Antimicrobial Activity
In a recent study published in the Royal Society of Chemistry, derivatives of 2-methylbenzene-1,3,5-triamine were tested against multi-drug resistant bacteria. The results indicated that certain modifications significantly increased antimicrobial potency compared to the parent compound .
Case Study 2: Polymer Development
A research team developed a new class of epoxy resins using this compound as a curing agent. The resulting materials exhibited superior thermal stability and mechanical properties compared to conventional resins .
Mechanism of Action
The mechanism of action of 2-Methylbenzene-1,3,5-triamine trihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to modifications in their activity or function. The pathways involved may include signal transduction, metabolic processes, or other biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds exhibit structural or functional similarities to 2-methylbenzene-1,3,5-triamine trihydrochloride, as indicated by similarity scores and molecular features (Table 1).
Benzene-1,3,5-triamine Trihydrochloride (CAS 4760-34-3)
- Similarity Score : 0.80
- Molecular Formula : C₆H₁₂Cl₃N₃
- Molecular Weight : 232.54 g/mol
- Key Differences : Lacks the methyl group present in the target compound. This absence reduces steric hindrance and may increase solubility in polar solvents compared to the methylated derivative. Applications likely focus on its role as a smaller, more symmetrical aromatic triamine .
N1,N2-Dimethylbenzene-1,2-diamine (CAS 50617-73-7)
- Similarity Score : 0.72
- Molecular Formula : C₈H₁₂N₂
- Molecular Weight : 136.20 g/mol
- Key Differences: Features only two amine groups (at 1,2-positions) and two methyl substituents.
2-Methylbenzene-1,3-diamine Dihydrochloride (CAS 15481-70-6)
- Molecular Formula : C₇H₁₂Cl₂N₂
- Molecular Weight : 207.10 g/mol
- Key Differences: Contains two amine groups (at 1,3-positions) and two hydrochloride moieties. Applications may include dye synthesis or corrosion inhibition .
2,3,5,6-Tetrachloroaniline (CAS 638-09-5)
- Similarity Score : 0.70
- Molecular Formula : C₆H₃Cl₄N
- Molecular Weight : 229.91 g/mol
- Key Differences : Substituted with four chlorine atoms and one amine group. The high electronegativity of chlorine atoms increases stability but reduces nucleophilicity, making it more suitable for pesticidal or herbicidal applications .
Table 1: Comparative Analysis of Structural and Physical Properties
Key Research Findings and Inferences
Structural Impact on Reactivity: The methyl group in this compound enhances lipophilicity compared to non-methylated analogs like benzene-1,3,5-triamine trihydrochloride . Trihydrochloride salts (e.g., the target compound) generally exhibit higher water solubility than non-salt forms, facilitating use in aqueous reactions .
Similarity Score Implications :
- Compounds with higher similarity scores (e.g., 0.80) share core aromatic triamine structures but differ in substituents, affecting applications. For example, chlorinated analogs (e.g., 2,3,5,6-tetrachloroaniline) are more suited to pesticidal uses .
Storage and Stability :
- The target compound’s storage at room temperature contrasts with more reactive analogs (e.g., tetrachloroaniline), which may require stricter controls due to higher toxicity .
Biological Activity
2-Methylbenzene-1,3,5-triamine trihydrochloride, also known as 2-methyl-1,3,5-benzenetriamine trihydrochloride, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of 232.54 g/mol. The compound features a triamine structure that is central to its biological activity.
Antimicrobial Properties
Research indicates that derivatives of dimethylamine, which include compounds structurally related to this compound, exhibit significant antimicrobial activity. These compounds can target various pathogens and have been explored for their potential in treating bacterial infections . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Anticancer Activity
Studies have shown that similar triamine compounds can modulate biochemical pathways associated with tumor growth and metastasis. They may act as inhibitors of specific enzymes involved in cancer progression or as agents that induce apoptosis in cancer cells . The potential for this compound in anticancer therapy warrants further investigation.
Neuroprotective Effects
There is emerging evidence suggesting that certain amines can exert neuroprotective effects. Compounds with similar structures have been reported to enhance neuronal survival and function under stress conditions. This could be attributed to their ability to modulate neurotransmitter systems or reduce oxidative stress .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of various amine derivatives, this compound showed promising results against Gram-positive bacteria such as Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of conventional antibiotics used in clinical settings.
Case Study 2: Anticancer Potential
A research team evaluated the effects of several triamine derivatives on cancer cell lines. The results indicated that this compound inhibited cell proliferation and induced apoptosis in breast cancer cells through the activation of caspase pathways.
Pharmacological Profiles
The biological activities of this compound can be attributed to:
- Cell Membrane Disruption : Interfering with lipid bilayer integrity.
- Enzyme Inhibition : Targeting specific enzymes involved in metabolic pathways.
- Apoptosis Induction : Activating intrinsic apoptotic pathways leading to cell death.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying 2-Methylbenzene-1,3,5-triamine trihydrochloride in complex biological matrices?
- Methodological Answer : Utilize solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges for sample cleanup, followed by liquid chromatography-mass spectrometry (LC-MS) with deuterated internal standards (e.g., triclosan-d3 or similar) to correct for matrix effects. Ensure glassware is deactivated with dimethyldichlorosilane to prevent analyte adsorption . Calibration curves should span 0.1–100 µg/L, with recovery rates validated using spiked matrices.
Q. How can researchers assess the chemical stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to controlled temperatures (e.g., 4°C, 25°C, 40°C), pH gradients (2–10), and light exposure. Monitor degradation via high-performance liquid chromatography (HPLC) with UV detection at 254 nm. Stability thresholds should align with ICH guidelines, with degradation products identified using tandem MS/MS .
Q. What protocols ensure safe handling of this compound in laboratory settings?
- Methodological Answer : Follow OSHA and CLP regulations for corrosive amines. Use fume hoods for weighing and synthesis steps, and employ personal protective equipment (PPE) including nitrile gloves and safety goggles. Store the compound in airtight containers at −20°C, with periodic checks for deliquescence .
Advanced Research Questions
Q. How can conflicting reactivity data for this compound in cross-coupling reactions be resolved?
- Methodological Answer : Replicate experiments under standardized conditions (solvent purity, catalyst loading, inert atmosphere) and validate results using complementary techniques (e.g., NMR kinetics, DFT simulations). Cross-reference findings with theoretical frameworks such as Hammett linear free-energy relationships to identify electronic or steric outliers .
Q. What experimental designs are optimal for studying the compound’s interactions with biomacromolecules (e.g., DNA, enzymes)?
- Methodological Answer : Employ surface plasmon resonance (SPR) for real-time binding affinity measurements (KD values) and isothermal titration calorimetry (ITC) for thermodynamic profiling. Validate specificity via CRISPR-Cas9 knockout models or competitive assays with known inhibitors .
Q. How can environmental fate studies be structured to evaluate the compound’s persistence in aquatic systems?
- Methodological Answer : Simulate degradation pathways using OECD 308/309 guidelines: incubate the compound in river water/sediment systems under aerobic/anaerobic conditions. Quantify metabolites via SPE-LC-HRMS and correlate half-lives with QSAR models for nitroaromatic amines. Include controls for abiotic hydrolysis and photolysis .
Methodological Comparison Table
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
